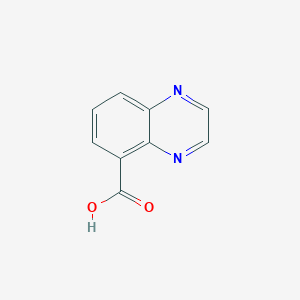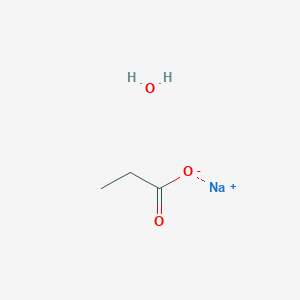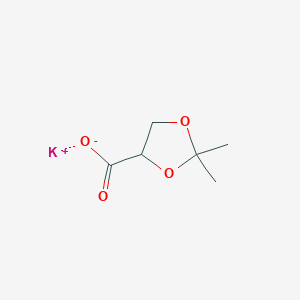
Quinoxaline-5-carboxylic acid
概要
説明
Quinoxaline-5-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline ring system with a carboxylic acid group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: Quinoxaline-5-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with α-keto acids. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst. Another method involves the use of zinc triflate as a catalyst, where diamine and dicarbonyl compounds react in acetonitrile at room temperature, yielding high product efficiency .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste. These methods not only improve yield but also align with sustainable practices in chemical manufacturing .
化学反応の分析
Types of Reactions: Quinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include quinoxaline-5-carboxylate esters, quinoxaline-5-alcohols, and various substituted quinoxalines, depending on the specific reagents and conditions used .
科学的研究の応用
作用機序
The mechanism of action of quinoxaline-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Quinoxaline-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Quinoxaline, quinoline, and benzimidazole are structurally related compounds that share some chemical properties with this compound
Uniqueness: Unlike quinoxaline and quinoline, this compound possesses a carboxylic acid group, which enhances its reactivity and allows for the formation of a wider range of derivatives.
特性
IUPAC Name |
quinoxaline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZNISOPACYKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354595 | |
| Record name | quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6924-66-9 | |
| Record name | quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of Quinoxaline-5-carboxylic acid derivatives?
A: Research suggests that this compound derivatives demonstrate promising antibacterial activity. [, ] One derivative, this compound (Qx28), has shown significant potential as an otoprotectant against drug-induced hearing loss caused by aminoglycosides and cisplatin. []
Q2: How does this compound (Qx28) protect against ototoxicity?
A: Studies indicate that Qx28 does not directly block mechanotransduction channels or interfere with the antibacterial activity of aminoglycosides. [] Instead, research suggests that Qx28 protects hair cells by inhibiting the activation of the NF-κB canonical pathway, a key pathway involved in inflammation and cell death. []
Q3: What is known about the structure-activity relationship of this compound derivatives?
A: Research has explored various substitutions on the this compound scaffold to optimize its biological activity. For example, studies have investigated the impact of introducing different substituents at the 1-amino position and the 2-fluoro position of 4,12-dihydro-4-oxoquino[1,8a,8-a,b]this compound derivatives to enhance antibacterial activity. [] Similarly, researchers have synthesized a series of 2,3-dimethoxy-6-methyl-7-nitro-quinoxaline-5-carboxylic acid derivatives to explore their pharmacological potential. [] These studies highlight the importance of understanding how structural modifications influence the biological activity of this compound derivatives.
Q4: What synthetic routes are commonly employed to synthesize this compound derivatives?
A: Several synthetic approaches have been developed for this compound derivatives. One approach involves a multistep synthesis starting from 5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione to produce 2,3-dimethoxy-6-methyl-7-nitro-quinoxaline-5-carboxylic acid derivatives. [] Another method utilizes carbon homologation and intramolecular nucleophilic displacement cyclization reactions to synthesize 4,12-dihydro-4-oxoquino[1,8a,8-a,b]this compound derivatives. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)





